C20H18Cl3NO5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H18Cl3NO5 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chlorines, a nitrogen atom, and several oxygen atoms. Its unique composition makes it a subject of study in organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C20H18Cl3NO5 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of Functional Groups:
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using automated systems.
Purification: The crude product is purified using techniques like recrystallization and chromatography.
Quality Control: Rigorous testing is conducted to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C20H18Cl3NO5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
C20H18Cl3NO5: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of C20H18Cl3NO5 involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
C20H18Cl3NO5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like and share structural similarities but differ in their functional groups.
Uniqueness: The presence of three chlorine atoms and specific functional groups in gives it distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H18Cl3NO5 |
---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
methyl 2-[8-[(3,4-dichloroanilino)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C20H17Cl2NO5.ClH/c1-10-12-4-6-17(24)14(9-23-11-3-5-15(21)16(22)7-11)19(12)28-20(26)13(10)8-18(25)27-2;/h3-7,23-24H,8-9H2,1-2H3;1H |
InChI-Schlüssel |
OBTLBHVDJCDEBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC(=C(C=C3)Cl)Cl)O)CC(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.